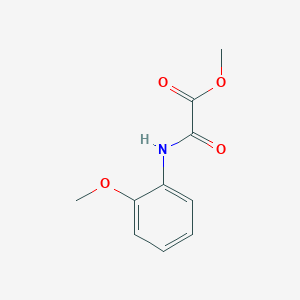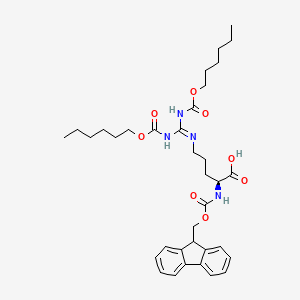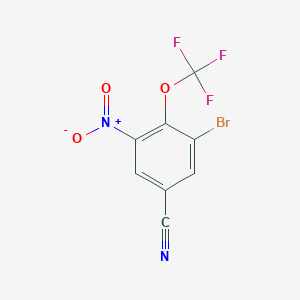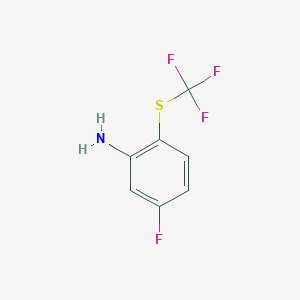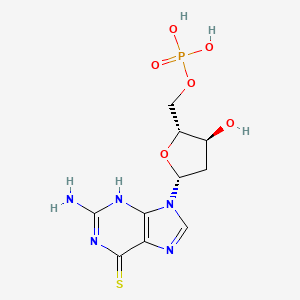
6-Thio-2'-deoxyguanosine-5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Thio-2’-deoxyguanosine-5’-monophosphate is a nucleoside analogue that incorporates a sulfur atom into the guanine base. This compound is a substrate for telomerase and is incorporated into newly synthesized telomeres. It has shown significant potential in scientific research, particularly in the fields of cancer therapy and telomere biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thio-2’-deoxyguanosine-5’-monophosphate typically involves the modification of 2’-deoxyguanosineThis can be achieved through various chemical reactions, including thiolation reactions using sulfur-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for 6-Thio-2’-deoxyguanosine-5’-monophosphate are not widely documented. the synthesis likely involves large-scale chemical reactions similar to those used in laboratory settings, with optimizations for yield and purity. These methods would include stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Thio-2’-deoxyguanosine-5’-monophosphate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or modify its oxidation state.
Substitution: The sulfur atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired modification .
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives that can be used for further research or therapeutic applications .
Wissenschaftliche Forschungsanwendungen
6-Thio-2’-deoxyguanosine-5’-monophosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Investigated for its role in telomere biology and its effects on telomerase activity.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce telomere dysfunction and selectively kill cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting telomerase-positive cancers
Wirkmechanismus
The primary mechanism of action of 6-Thio-2’-deoxyguanosine-5’-monophosphate involves its incorporation into telomeres by telomerase. This incorporation leads to telomere dysfunction, resulting in telomere uncapping and subsequent cell death in telomerase-positive cancer cells. The compound induces DNA damage specifically at telomeres, triggering apoptosis and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyguanosine: A natural nucleoside that lacks the sulfur modification.
6-Thioguanine: Another sulfur-containing nucleoside analogue used in cancer therapy.
Imetelstat: A telomerase inhibitor that targets telomerase activity but does not incorporate into telomeres
Uniqueness
6-Thio-2’-deoxyguanosine-5’-monophosphate is unique due to its specific incorporation into telomeres by telomerase, leading to targeted telomere dysfunction. This selective mechanism makes it a promising candidate for cancer therapy, particularly for telomerase-positive cancers .
Eigenschaften
Molekularformel |
C10H14N5O6PS |
|---|---|
Molekulargewicht |
363.29 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O6PS/c11-10-13-8-7(9(23)14-10)12-3-15(8)6-1-4(16)5(21-6)2-20-22(17,18)19/h3-6,16H,1-2H2,(H2,17,18,19)(H3,11,13,14,23)/t4-,5+,6+/m0/s1 |
InChI-Schlüssel |
YIPMDIYPXBPBNC-KVQBGUIXSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


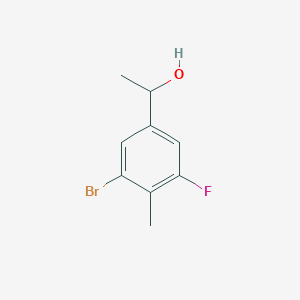
![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)

![(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)
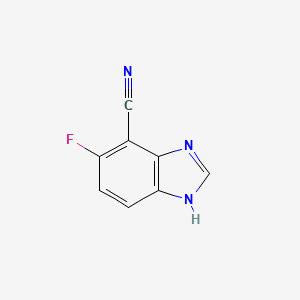

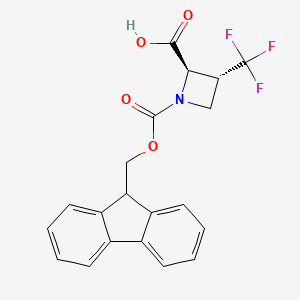
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol](/img/structure/B12846256.png)
